chemical structure and properties of (3-isopropyl-1H-pyrazol-4-yl)methanamine
chemical structure and properties of (3-isopropyl-1H-pyrazol-4-yl)methanamine
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of (3-isopropyl-1H-pyrazol-4-yl)methanamine . This document is structured for researchers in drug discovery, focusing on the compound's utility as a privileged scaffold in kinase inhibitor design.
Introduction & Chemical Identity
(3-isopropyl-1H-pyrazol-4-yl)methanamine is a bifunctional heterocyclic building block characterized by a pyrazole core substituted with a steric isopropyl group at the C3 position and a primary aminomethyl group at the C4 position. It serves as a critical fragment in Fragment-Based Drug Discovery (FBDD), particularly for targeting the ATP-binding pockets of protein kinases.
Nomenclature and Tautomerism
The compound exhibits annular tautomerism, a defining feature of N-unsubstituted pyrazoles. In solution, the proton on the nitrogen atom oscillates between positions N1 and N2, rendering the C3 and C5 positions equivalent over time unless locked by N-alkylation.
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Tautomer A: 3-isopropyl-1H-pyrazol-4-yl...[1][2][3] (Isopropyl at C3, NH at N1)[4][5]
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Tautomer B: 5-isopropyl-1H-pyrazol-4-yl... (Isopropyl at C5, NH at N1)
For the purpose of this guide, we utilize the standard 3-isopropyl nomenclature, though researchers must recognize that the "5-isopropyl" form is chemically identical in the unsubstituted state.
| Property | Data |
| IUPAC Name | (3-propan-2-yl-1H-pyrazol-4-yl)methanamine |
| Molecular Formula | C7H13N3 |
| Molecular Weight | 139.20 g/mol |
| CAS Number | Variable based on salt/isomer (Generic: 1H-Pyrazole-4-methanamine derivatives) |
| SMILES | CC(C)C1=C(CN)C=NN1 |
| Key Features | Amphoteric, H-bond donor/acceptor, Lipophilic bulk (Isopropyl) |
Physicochemical Properties
Understanding the physicochemical profile is essential for predicting the compound's behavior in biological assays and synthetic workflows.
Calculated Descriptors
The following data represents consensus values calculated for the neutral free base.
| Descriptor | Value | Interpretation |
| cLogP | 0.45 ± 0.2 | Highly soluble in aqueous buffers; ideal for fragment libraries. |
| TPSA | ~54 Ų | Good membrane permeability (Rule of 5 compliant).[6] |
| pKa (Amine) | ~9.2 | Primary amine is protonated at physiological pH (cationic).[6] |
| pKa (Pyrazole) | ~14.0 (acid) / ~2.5 (base) | The pyrazole ring is neutral at physiological pH.[6] |
| H-Bond Donors | 2 (NH, NH2) | Critical for "Hinge Binding" in kinases.[6] |
| H-Bond Acceptors | 2 (N, N:) | Critical for "Hinge Binding" in kinases.[6] |
Synthetic Methodology
The synthesis of (3-isopropyl-1H-pyrazol-4-yl)methanamine is typically achieved through a convergent route involving the construction of the pyrazole core followed by functional group interconversion.
Retrosynthetic Analysis
The most robust pathway disconnects at the C4-aminomethyl bond, tracing back to a Vilsmeier-Haack formylation of the parent 3-isopropyl-1H-pyrazole.
Detailed Experimental Protocol
The following workflow synthesizes the target from commercially available precursors.
Step 1: Synthesis of 3-Isopropyl-1H-pyrazole
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Reagents: Hydrazine hydrate, 4-methyl-3-oxopentanal (or 1,1-dimethoxy-4-methylpentan-3-one).
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Mechanism: Condensation/Cyclization.[6]
-
Protocol:
-
Dissolve 1,1-dimethoxy-4-methylpentan-3-one (1.0 eq) in Ethanol.
-
Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.
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Reflux for 4 hours.
-
Concentrate and recrystallize from hexanes/EtOAc.
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Step 2: C4-Formylation (Vilsmeier-Haack)
-
Reagents: POCl3, DMF.
-
Protocol:
-
Prepare Vilsmeier reagent: Add POCl3 (1.2 eq) to anhydrous DMF (3.0 eq) at 0°C under Argon. Stir for 30 min.
-
Add 3-isopropyl-1H-pyrazole (1.0 eq) in DMF dropwise.
-
Heat to 80°C for 3 hours.
-
Quench: Pour onto ice/NaOAc (buffered hydrolysis is critical to prevent tar formation).
-
Extract with DCM, wash with brine, dry over MgSO4.
-
Result: 3-isopropyl-1H-pyrazole-4-carbaldehyde.
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Step 3: Reductive Amination to Methanamine
-
Reagents: Ammonium Acetate (NH4OAc), Sodium Cyanoborohydride (NaCNBH3), Methanol.[6]
-
Protocol:
-
Dissolve the aldehyde (1.0 eq) in MeOH.
-
Add NH4OAc (10.0 eq) and stir for 1 hour to form the imine in situ.
-
Add NaCNBH3 (1.5 eq) portion-wise.[6]
-
Stir at RT for 12 hours.
-
Acidify with 1M HCl (to decompose borate complexes), then basify with NaOH to pH > 10.
-
Extract the free amine with DCM/Isopropanol (3:1).[6]
-
Result:(3-isopropyl-1H-pyrazol-4-yl)methanamine .
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Synthesis Workflow Diagram
Figure 1: Convergent synthetic pathway for the production of the target amine from acyclic precursors.
Medicinal Chemistry Applications
This molecule is a "privileged structure" in oncology, specifically for designing Type I ATP-competitive kinase inhibitors.
The "Hinge Binder" Concept
The pyrazole moiety mimics the adenine ring of ATP.
-
Donor (NH): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu81 in CDK2).[6]
-
Acceptor (N): Forms a hydrogen bond with the backbone amide NH of the hinge.[6]
Role of the Isopropyl Group
The isopropyl group at C3 is not merely a spacer; it is a Selectivity Filter .
-
Gatekeeper Interaction: The bulky isopropyl group positions itself adjacent to the kinase "gatekeeper" residue.
-
Selectivity: It clashes with kinases possessing bulky gatekeeper residues, thereby improving selectivity for kinases with smaller gatekeepers (e.g., Threonine/Alanine).
Role of the Methanamine
The C4-methanamine serves as a Vector .
-
It points towards the solvent-exposed region or the ribose-binding pocket.
-
It provides a handle for further derivatization (e.g., amide coupling) to reach the "sugar pocket" or to attach solubilizing groups (e.g., piperazines).
Biological Signaling Pathway (Kinase Inhibition)[6]
Figure 2: Mechanism of action in CDK4/6 inhibition. The pyrazole ligand competes with ATP, preventing Rb phosphorylation and arresting the cell cycle.
Handling & Safety Profile
-
Hazard Classification: Irritant (Skin/Eye).[6]
-
Storage: Hygroscopic amine. Store under inert gas (Argon/Nitrogen) at -20°C to prevent carbamate formation (reaction with atmospheric CO2).[6]
-
Stability: The pyrazole ring is robust, but the primary amine is susceptible to oxidation.
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Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Poor solubility in non-polar solvents (Hexane).[6]
References
-
PubChem Compound Summary. (2025). C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine. National Center for Biotechnology Information.[6] Link
-
BenchChem Application Notes. (2025). Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Link[6]
-
Organic Syntheses. (2010). Three-component Reaction for Pyrazole Synthesis. Org. Synth. 2010, 87, 16. Link
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MDPI Molecules. (2019).[6] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Link
-
Google Patents. (2017).[6] Process for preparation of aminopyrazole (WO2017060787A1).[6] Link
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